molecular formula C10H14N2O B13000166 (R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B13000166
M. Wt: 178.23 g/mol
InChI Key: ITDLTTWSSHRPOP-SECBINFHSA-N
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Description

®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazepine precursor. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine stands out due to its unique combination of pyridine and oxazepine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(2R)-2-ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C10H14N2O/c1-2-9-7-11-6-8-4-3-5-12-10(8)13-9/h3-5,9,11H,2,6-7H2,1H3/t9-/m1/s1

InChI Key

ITDLTTWSSHRPOP-SECBINFHSA-N

Isomeric SMILES

CC[C@@H]1CNCC2=C(O1)N=CC=C2

Canonical SMILES

CCC1CNCC2=C(O1)N=CC=C2

Origin of Product

United States

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